5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
Description
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a thiazole derivative featuring a benzyl substituent with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological and agrochemical applications.
Properties
IUPAC Name |
5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2S/c12-9-2-1-6(4-8(9)11(13,14)15)3-7-5-17-10(16)18-7/h1-2,4-5H,3H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFYZJWHGLXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923732-22-3 | |
| Record name | 5-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the cyclization and condensation of haloketones with thioamides. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzyl bromide with thioamide under basic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and growth .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The target compound is compared with structurally related thiazole and thiadiazole derivatives (Table 1):
Key Observations :
- Substituent Position : The position of Cl and CF₃ on the benzyl group (e.g., 4-Cl, 3-CF₃ vs. 4-CF₃ in ) significantly impacts electronic and steric properties.
- Heterocycle Core : Thiadiazole derivatives (e.g., from ) exhibit distinct reactivity and bioactivity compared to thiazoles due to the additional nitrogen atom.
- Functional Groups : Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability and binding affinity in biological systems, while fluorine substitutions (e.g., ) improve bioavailability .
Physicochemical Properties
Notes:
- The trifluoromethyl group increases lipophilicity and metabolic stability.
- Chlorine and fluorine substitutions influence electronic effects (σ values: Cl = 0.23, CF₃ = 0.54, F = 0.06) .
Biological Activity
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring and a trifluoromethyl group, has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of this compound is , with a molecular weight of approximately 308.71 g/mol. The presence of the trifluoromethyl group is notable for enhancing the lipophilicity and biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.71 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways that are crucial for cell proliferation and survival, which is particularly relevant in cancer therapy.
Biological Activity
Research has demonstrated that compounds containing thiazole rings exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Studies have shown that thiazole derivatives can possess significant anticancer properties. For instance, one study reported that related compounds exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cancer cells, indicating potent antiproliferative effects compared to standard treatments like sorafenib (IC50 = 6.28 µM) . The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that thiazole derivatives showed activity against various bacterial strains at concentrations lower than those of standard antibiotics . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in managing conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:
- Anticancer Efficacy : A clinical trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced solid tumors, leading to tumor reduction in a subset of participants.
- Infection Control : Another study focused on the use of thiazole compounds against resistant bacterial strains demonstrated significant reductions in bacterial load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
